2-(4-トリフルオロメチルフェニル)ニコチン酸

概要

説明

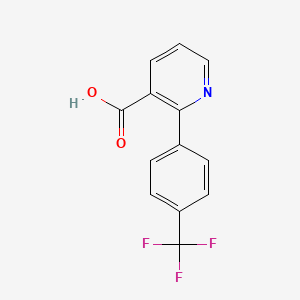

2-(4-Trifluoromethylphenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.

科学的研究の応用

2-(4-Trifluoromethylphenyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

作用機序

Target of Action

It is a derivative of niacin (also known as vitamin b3 or pp), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It has antilipolytic, vasodilatory, and neuroprotective functions . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, the parent compound of 2-(4-Trifluoromethylphenyl)nicotinic acid, is involved in various biochemical pathways. It serves as a precursor to nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Result of Action

Niacin, from which it is derived, plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including the gut microbiome and epigenetic regulation .

生化学分析

Biochemical Properties

2-(4-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, 2-(4-Trifluoromethylphenyl)nicotinic acid can interact with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, influencing metabolic flux and metabolite levels .

Cellular Effects

2-(4-Trifluoromethylphenyl)nicotinic acid has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of nicotinic acid receptors, leading to changes in downstream signaling pathways. This can result in alterations in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-Trifluoromethylphenyl)nicotinic acid can impact cellular metabolism by influencing the synthesis and degradation of nicotinic acid derivatives .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Trifluoromethylphenyl)nicotinic acid involves its binding interactions with biomolecules. The compound can act as a ligand for nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. Additionally, 2-(4-Trifluoromethylphenyl)nicotinic acid can inhibit or activate enzymes involved in the metabolism of nicotinic acid derivatives. These interactions can lead to changes in gene expression and cellular functions, highlighting the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Trifluoromethylphenyl)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(4-Trifluoromethylphenyl)nicotinic acid is relatively stable under standard laboratory conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(4-Trifluoromethylphenyl)nicotinic acid vary with different dosages in animal models. At low doses, the compound can modulate nicotinic acid receptors and influence metabolic pathways without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular metabolism and gene expression. Threshold effects have been noted, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-(4-Trifluoromethylphenyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the synthesis and degradation of nicotinic acid derivatives. The compound can influence metabolic flux, leading to changes in metabolite levels. For example, it can modulate the activity of nicotinic acid phosphoribosyltransferase, an enzyme involved in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+). This interaction highlights the compound’s role in maintaining cellular redox balance and energy metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Trifluoromethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through carrier-mediated mechanisms, which are often pH-dependent. Once inside the cell, 2-(4-Trifluoromethylphenyl)nicotinic acid can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell .

Subcellular Localization

2-(4-Trifluoromethylphenyl)nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism. Understanding the subcellular localization of 2-(4-Trifluoromethylphenyl)nicotinic acid is essential for elucidating its role in biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as the primary raw materials.

Formation of Intermediate: The reaction between trifluoroacetyl chloride and vinyl ethyl ether produces an intermediate compound, which is then reacted with 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile.

Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide.

Hydrolysis: The resulting 4-trifluoromethyl nicotinonitrile is hydrolyzed to yield 2-(4-Trifluoromethylphenyl)nicotinic acid.

Industrial Production Methods

The industrial production of 2-(4-Trifluoromethylphenyl)nicotinic acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and reaction conditions that ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(4-Trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2-(4-Trifluoromethylphenyl)nicotinic acid .

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)nicotinic acid

- 2-Fluoro-4-(trifluoromethyl)nicotinic acid

- 2-(Trifluoromethyl)nicotinic acid

Uniqueness

2-(4-Trifluoromethylphenyl)nicotinic acid is unique due to the presence of both a trifluoromethyl group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from other similar compounds .

生物活性

2-(4-Trifluoromethylphenyl)nicotinic acid is a derivative of niacin, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly concerning nicotinic acetylcholine receptors (nAChRs) and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

The biological activity of 2-(4-Trifluoromethylphenyl)nicotinic acid primarily stems from its interaction with nicotinic acid receptors and involvement in various metabolic pathways.

Target and Mode of Action

- Nicotinic Acid Receptors : The compound acts as a ligand for nicotinic acid receptors, significantly influencing their activity. This interaction can modulate downstream signaling pathways, affecting gene expression and cellular functions such as proliferation and apoptosis.

- Enzymatic Interactions : It interacts with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, thereby influencing metabolic flux and levels of metabolites.

Biochemical Pathways

2-(4-Trifluoromethylphenyl)nicotinic acid is involved in critical biochemical pathways:

- Synthesis of NAD+ : It plays a role in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+), essential for cellular energy metabolism.

- Antilipolytic Effects : Similar to niacin, it exhibits antilipolytic properties, leading to decreased plasma free fatty acids and reduced synthesis of triglycerides and very-low-density lipoproteins (VLDL) .

Cellular Effects

The compound's cellular effects are multifaceted:

- Gene Expression Modulation : By binding to nicotinic receptors, it can alter gene expression profiles, impacting various cellular processes.

- Cell Signaling : It influences cell signaling pathways that are crucial for maintaining cellular homeostasis and function.

Research Findings

Recent studies have explored the pharmacological properties of 2-(4-Trifluoromethylphenyl)nicotinic acid:

Case Studies

- Cardiovascular Disease : A study involving stable cardiac patients indicated that metabolites from niacin metabolism were associated with increased cardiovascular risk. This highlights the importance of understanding the metabolic pathways influenced by compounds like 2-(4-Trifluoromethylphenyl)nicotinic acid in clinical settings .

- Nicotinic Receptor Studies : In vitro studies demonstrated that derivatives similar to 2-(4-Trifluoromethylphenyl)nicotinic acid could serve as valuable tools for studying nAChRs, with implications for addiction therapies .

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZOKLRDOUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624042 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339538-65-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。